Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)-

Description

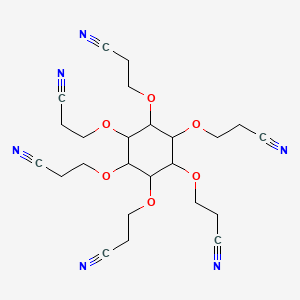

Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)- (CAS: 3055-84-3), also known as Inositol,1,2,3,4,5,6-hexakis-O-(2-cyanoethyl)-, is a fully substituted cyclohexane derivative with six 2-cyanoethoxy groups attached symmetrically to the cyclohexane ring . Its molecular formula is C₂₄H₄₈O₁₂, and it is structurally characterized by high polarity due to the electron-withdrawing cyano (-CN) groups. The compound is utilized in specialized chemical syntheses, particularly in materials science and polymer chemistry, where its electron-deficient substituents may enhance conductivity or act as intermediates in cross-linking reactions. Commercial availability is confirmed through suppliers like AldrichCPR (Product ID: T285889) .

Properties

CAS No. |

3055-84-3 |

|---|---|

Molecular Formula |

C24H30N6O6 |

Molecular Weight |

498.5 g/mol |

IUPAC Name |

3-[2,3,4,5,6-pentakis(2-cyanoethoxy)cyclohexyl]oxypropanenitrile |

InChI |

InChI=1S/C24H30N6O6/c25-7-1-13-31-19-20(32-14-2-8-26)22(34-16-4-10-28)24(36-18-6-12-30)23(35-17-5-11-29)21(19)33-15-3-9-27/h19-24H,1-6,13-18H2 |

InChI Key |

LMHMIJYIOJVNMJ-UHFFFAOYSA-N |

Canonical SMILES |

C(COC1C(C(C(C(C1OCCC#N)OCCC#N)OCCC#N)OCCC#N)OCCC#N)C#N |

Origin of Product |

United States |

Scientific Research Applications

Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in biochemical studies to understand molecular interactions and pathways.

Industry: It is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)- exerts its effects involves its interaction with molecular targets and pathways. The cyanoethoxy groups can act as ligands, binding to specific receptors or enzymes, thereby influencing biological processes.

Comparison with Similar Compounds

1,2,3,4,5,6-HEXAKIS(2-METHOXYETHOXY)CYCLOHEXANE

- Formula : C₂₄H₄₈O₁₂ (identical to the target compound) .

- Key Difference: Methoxyethoxy (-OCH₂CH₂OCH₃) groups replace cyanoethoxy (-OCH₂CH₂CN) groups.

- Impact: Reduced polarity and reactivity due to the absence of cyano groups. Likely higher solubility in non-polar solvents compared to the target compound.

- Applications: Potential use as a plasticizer or solvent additive.

Cyclohexane, 1,2,3,4,5,6-hexamethyl

Cyclohexane, 1,2,3,4,5,6-hexaethyl

Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid

Cyclohexane, 1,2,3,4,5,6-hexachloro-

- Formula : C₆H₆Cl₆ .

- Key Difference: Chlorine atoms replace cyanoethoxy groups.

- Impact: High environmental toxicity (carcinogenic) and reactivity in substitution reactions.

- Applications : Historical use as a pesticide (e.g., lindane isomers).

Physical and Chemical Properties

| Property | Target Compound (C₂₄H₄₈O₁₂) | Hexakis(methoxyethoxy) (C₂₄H₄₈O₁₂) | Hexamethyl (C₁₂H₂₄) | Hexaethyl (C₁₈H₃₆) | Hexacarboxylic Acid (C₁₂H₁₂O₁₂) |

|---|---|---|---|---|---|

| Molecular Weight | 552.64 g/mol | 552.64 g/mol | 168.32 g/mol | 252.48 g/mol | 348.22 g/mol |

| Polarity | High (cyano groups) | Moderate (ether groups) | Low | Low | Very high (carboxylic acids) |

| Solubility | Polar solvents | Mixed solvents | Non-polar solvents | Non-polar solvents | Polar solvents (water, alcohols) |

| Reactivity | Electron-deficient sites | Ether cleavage reactions | Inert | Inert | Acid-base reactions |

Commercial and Regulatory Status

Biological Activity

Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)- is a complex organic compound that has gained attention for its potential biological activities. This article reviews the existing literature on its biological effects, including cytotoxicity, neurotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a cyclohexane core substituted with six cyanoethoxy groups. Its unique structure contributes to its lipophilicity and ability to interact with biological membranes.

Cytotoxicity

Research indicates that Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)- exhibits modest cytotoxic activity against various cancer cell lines. Specifically, studies have shown that it can affect cell viability in A549 (lung carcinoma) and HSMC (human skin melanoma) cells. The mechanism of action appears to involve disruption of cellular membrane integrity and induction of apoptosis through oxidative stress pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 25 | Induction of apoptosis |

| HSMC | 30 | Disruption of membrane integrity |

Neurotoxicity

Cyclohexane and its derivatives are known to have neurotoxic effects. Studies have shown that exposure to cyclohexane can lead to behavioral alterations in animal models, including cognitive deficits and motor dysfunctions. Notably, cyclohexane inhalation has been linked to oxidative stress in the brain, resulting in reactive gliosis and microglial activation .

The neurotoxic effects are characterized by:

- Behavioral Changes : Impaired motor function and cognitive deficits.

- Cellular Responses : Increased oxidative stress markers and inflammatory cytokines.

| Exposure Level (ppm) | Observed Effects |

|---|---|

| 250 | Headaches, dizziness |

| 6000 | Significant cognitive impairment |

| 9000 | Glial cell activation in the hippocampus |

Case Studies

- Inhalation Studies : A study involving occupational exposure to cyclohexane revealed that even low levels could lead to significant neurological impairments over time. Subjects reported symptoms such as sleepiness and visual disturbances after prolonged exposure .

- Animal Models : Research involving mice exposed to high concentrations of cyclohexane demonstrated a biphasic dose-response curve similar to other solvents. At lower doses, excitatory effects were observed; however, at higher doses, sedation and motor impairment were predominant .

Mechanistic Insights

The underlying mechanisms of action for the biological activity of Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)- are multifaceted:

- Oxidative Stress : The compound induces oxidative stress by promoting reactive oxygen species (ROS) production which damages cellular components.

- Inflammatory Response : Activation of microglia leads to the release of pro-inflammatory cytokines contributing to neuroinflammation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)-, and what are the key optimization parameters?

- Methodology : The compound is synthesized via nucleophilic substitution reactions starting from a fully functionalized cyclohexane precursor (e.g., cyclohexanehexol or hexabromocyclohexane). For example, reacting 2-cyanoethanol with a hexahydroxycyclohexane derivative under acidic or basic conditions can yield the target compound. Key parameters include:

- Temperature : Controlled heating (60–80°C) to promote substitution without side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Stoichiometry : A 6:1 molar ratio of 2-cyanoethanol to cyclohexane precursor ensures complete substitution .

- Validation : Monitor reaction progress via TLC or HPLC to confirm intermediate conversion.

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy :

- ¹H NMR : Signals for OCH₂CH₂CN groups appear as triplets (δ 3.7–4.0 ppm for OCH₂ and δ 2.6–2.9 ppm for CH₂CN).

- ¹³C NMR : Peaks at δ 115–120 ppm confirm nitrile (CN) groups .

Advanced Research Questions

Q. How do computational models predict the conformational stability of this compound, and what role do substituents play in ring puckering?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict the lowest-energy conformation. The bulky 2-cyanoethoxy groups favor a chair conformation with axial substituents to minimize steric strain.

- Key Findings :

- Barrier to Interconversion : Similar to hexakis(trifluoromethyl)cyclohexane (~27 kcal/mol), steric hindrance from cyanoethoxy groups may increase rotational barriers .

- Substituent Effects : Electron-withdrawing cyano groups reduce electron density on the cyclohexane ring, influencing reactivity in subsequent reactions.

Q. What challenges arise in modifying this compound for applications in supramolecular chemistry, and how can they be addressed?

- Challenges :

- Solubility : High polarity from cyano groups limits solubility in non-polar solvents. Use DMF/THF mixtures or ionic liquids.

- Coordination Chemistry : The nitrile groups can act as ligands for transition metals (e.g., Cu²⁺, Ag⁺), but steric bulk may hinder complexation.

- Solutions :

- Derivatization : Introduce hydrophobic counterions (e.g., PF₆⁻) to improve solubility.

- Stepwise Functionalization : Partially substitute cyanoethoxy groups with smaller ligands (e.g., pyridine) to balance steric and electronic effects .

Q. How can contradictory solubility data for this compound be resolved experimentally?

- Approach :

Solvent Screening : Test solubility in 20+ solvents (e.g., water, DMSO, acetone) using gravimetric or UV-Vis methods.

Temperature Dependence : Measure solubility at 25°C, 40°C, and 60°C to identify trends.

Data Reconciliation : Cross-validate results with Hansen Solubility Parameters (HSP) and molecular dynamics simulations .

Methodological Considerations

- Purification : Use silica gel chromatography with ethyl acetate/methanol (8:2) to separate unreacted precursors. For large-scale purification, consider recrystallization from hot ethanol.

- Safety : Cyanoethoxy groups may release toxic HCN vapors under acidic conditions. Conduct reactions in fume hoods with cyanide detectors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.